2-(Dimethylamino)-3,4-difluorobenzaldehyde

Description

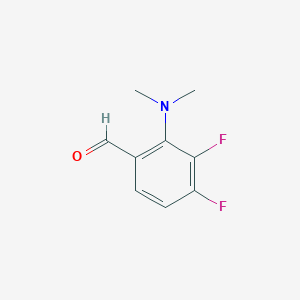

2-(Dimethylamino)-3,4-difluorobenzaldehyde is a benzaldehyde derivative with a dimethylamino (-N(CH₃)₂) group at the 2-position and fluorine atoms at the 3- and 4-positions. This compound combines electron-donating (dimethylamino) and electron-withdrawing (fluorine) substituents, creating a polarized aromatic system. The aldehyde group at position 1 makes it reactive in nucleophilic additions and condensations, with applications in pharmaceutical synthesis and polymer chemistry. For example, 3,4-difluorobenzaldehyde (a structurally simpler analog) is used in synthesizing anticancer curcumin derivatives .

Properties

IUPAC Name |

2-(dimethylamino)-3,4-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-12(2)9-6(5-13)3-4-7(10)8(9)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAYSLTRYEWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-3,4-difluorobenzaldehyde typically involves the introduction of the dimethylamino group and fluorine atoms onto a benzaldehyde framework. One common method involves the reaction of 3,4-difluorobenzaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-3,4-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: 2-(Dimethylamino)-3,4-difluorobenzoic acid.

Reduction: 2-(Dimethylamino)-3,4-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Dimethylamino)-3,4-difluorobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be used to produce various derivatives that are valuable in pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits potential biological activity. It can interact with various biomolecules, making it a candidate for further investigation in medicinal chemistry.

- Case Study : A study exploring the structure-activity relationship of similar compounds showed that fluorinated benzaldehydes could enhance the lipophilicity and receptor binding affinity of drug candidates .

Medicinal Chemistry

This compound has been investigated for its therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique structural features allow for tailored applications in various industrial processes.

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Various synthetic routes |

| Biological Activity | Potential interactions with biomolecules | Structure-activity relationship studies |

| Medicinal Chemistry | Development of drugs targeting specific pathways | Anticancer studies |

| Industrial Applications | Production of specialty chemicals | Use in chemical manufacturing |

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3,4-difluorobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of biological targets and pathways, leading to various effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique substituent arrangement distinguishes it from analogs. Key comparisons include:

3,4-Difluorobenzaldehyde

- Structure: Lacks the dimethylamino group.

- Electronic Effects : Fluorine atoms at 3,4-positions create a strong electron-withdrawing effect, activating the aldehyde for nucleophilic reactions.

- Reactivity: Higher aldehyde reactivity compared to non-fluorinated benzaldehydes but lower than 2-(dimethylamino)-3,4-difluorobenzaldehyde due to the absence of resonance effects from the dimethylamino group .

4-(Dimethylamino)benzaldehyde

- Electronic Effects: The electron-donating dimethylamino group deactivates the aldehyde via resonance, reducing its reactivity in nucleophilic additions.

- Applications : Primarily used in dyes and photoredox catalysis, contrasting with the fluorinated compound’s role in bioactive molecule synthesis .

2-(Dimethylamino)-5-fluorobenzaldehyde

- Structure : Fluorine at position 5 instead of 3,4.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Predicted logP | Water Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | C₉H₉F₂NO | 185.17 | 2-N(CH₃)₂, 3-F, 4-F | 1.8 | 2.1 |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 3-F, 4-F | 1.5 | 3.5 |

| 4-(Dimethylamino)benzaldehyde | C₉H₁₁NO | 149.19 | 4-N(CH₃)₂ | 1.2 | 8.9 |

Key Observations :

- Lipophilicity: The target compound’s logP (1.8) reflects a balance between fluorine’s lipophilicity-enhancing effect and the dimethylamino group’s hydrophilicity. This balance may improve membrane permeability in drug candidates compared to 3,4-difluorobenzaldehyde .

- Solubility: Lower water solubility than 4-(dimethylamino)benzaldehyde due to fluorine’s hydrophobic contribution.

Reactivity in Chemical Reactions

- Aldol Condensation: The target compound’s aldehyde is moderately activated by fluorine but partially deactivated by resonance donation from the dimethylamino group. In contrast, 3,4-difluorobenzaldehyde exhibits higher reactivity in aldol condensations (e.g., synthesizing fluorinated curcumin derivatives) . Ethyl 4-(dimethylamino) benzoate (a related ester) shows superior performance as a co-initiator in resin cements compared to methacrylate analogs, suggesting that substituent position and electronic effects critically influence reactivity .

- Nucleophilic Additions: The dimethylamino group’s electron donation reduces electrophilicity at the aldehyde compared to non-aminated analogs.

Biological Activity

2-(Dimethylamino)-3,4-difluorobenzaldehyde is an organic compound notable for its unique structure, which includes a dimethylamino group and two fluorine atoms attached to a benzaldehyde core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

- Chemical Formula : C9H10F2N

- Molecular Weight : 185.18 g/mol

- CAS Number : 2044713-58-6

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms enhance the compound's electronic properties. These interactions may modulate the activity of enzymes and receptors involved in various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi:

- Antibacterial Activity : The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with minimal inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL .

- Antifungal Activity : In vitro studies revealed that it effectively inhibited the growth of non-Candida yeast strains with IC50 values between 48.9 μM and 57.7 μM .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against HIV-1 integrase inhibitors. It demonstrated significant inhibition at low micromolar concentrations (IC50 values around 1.77 μM) . The presence of the dimethylamino group appears to enhance its efficacy in disrupting viral replication.

Study on Antifungal Effects

A study conducted by researchers examined the antifungal effects of several derivatives of benzaldehyde, including this compound. The results indicated that this compound maintained a strong antifungal effect comparable to established antifungal agents .

| Compound | IC50 (μM) | Target Organism |

|---|---|---|

| This compound | 48.9 - 57.7 | Non-Candida Yeasts |

| Control (Fluconazole) | Variable | Various |

Study on Antibacterial Effects

In a comparative study assessing the antibacterial properties of various compounds against MRSA and VRE, this compound was highlighted for its effectiveness at low concentrations, suggesting its potential as a lead compound for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(dimethylamino)-3,4-difluorobenzaldehyde, and what analytical methods are used to verify its purity?

- Synthesis : A typical route involves reductive amination of 3,4-difluorobenzaldehyde with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Alternatively, SNAr (nucleophilic aromatic substitution) reactions can introduce the dimethylamino group at the ortho position to the fluorine substituents .

- Characterization : Purity is assessed via HPLC (>98% purity standards) and structural confirmation via H/C NMR. For example, the aldehyde proton typically appears as a singlet at ~10 ppm in H NMR, while fluorine substituents split adjacent protons into distinct doublets .

Q. How do the electronic effects of fluorine and dimethylamino groups influence the reactivity of this compound in condensation reactions?

- The electron-withdrawing fluorine groups activate the benzaldehyde ring for nucleophilic attack at specific positions, while the dimethylamino group (electron-donating via resonance) directs reactivity. For instance, in Mannich reactions, the dimethylamino group stabilizes intermediates, enabling regioselective formation of tetrahydropyrimidine derivatives .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for SNAr-based functionalization of this compound?

- Key Issues :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may compete in side reactions. Evidence from PROTAC synthesis shows THF is optimal for SNAr with piperazine derivatives .

- Temperature Control : Elevated temperatures (80–100°C) accelerate substitution but risk aldehyde oxidation. Reflux under inert atmosphere (N/Ar) mitigates degradation .

- Byproduct Management : Fluorine displacement can generate undesired regioisomers; monitoring via LC-MS or TLC is critical .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?

- Methodology :

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., para to fluorine substituents) for nucleophilic attack.

- Transition State Analysis : Predict activation barriers for competing pathways. For example, DFT studies on SNAr reactions reveal lower energy pathways when the nucleophile approaches the carbon ortho to both fluorine and dimethylamino groups .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Case Study : In retinal protection studies, 3,4-diF-PBN derivatives showed variability in RPE65 inhibition. Resolution involved:

- Standardized Assays : Use of in vitro RPE65 assays under controlled redox conditions .

- Structural Analog Testing : Comparing activity of 3,4-diF-PBN with 3,5-diF-PBN to isolate fluorine positional effects .

- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., 2,4-difluorobenzaldehyde derivatives) to identify confounding variables like solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.